N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and a cyclopropane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Chlorination: Addition of chlorine atoms to the benzamide structure.
Cyclopropanation: Formation of the cyclopropane ring through a cyclization reaction.
Amidation: Coupling of the amine group with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
- 4-Bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole
Uniqueness
N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide stands out due to its unique combination of bromine, chlorine, and cyclopropane ring. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C26H21BrCl2N2O3 |
---|---|
Molecular Weight |
560.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21BrCl2N2O3/c1-12-8-14(27)3-7-21(12)30(24(32)13-2-6-19(28)20(29)9-13)11-31-25(33)22-15-4-5-16(18-10-17(15)18)23(22)26(31)34/h2-9,15-18,22-23H,10-11H2,1H3 |
InChI Key |
AFQHLXHSSXVZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N(CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C(=O)C6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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